molecular formula C36H73N2O6P B11942122 N-oleoyl-ceramide-1-phosphate (ammonium salt)

N-oleoyl-ceramide-1-phosphate (ammonium salt)

Cat. No.: B11942122
M. Wt: 660.9 g/mol
InChI Key: OLFFCEGYMCQDKZ-CFRDMXQMSA-N
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Description

N-oleoyl-ceramide-1-phosphate (ammonium salt) is a ceramide-derived metabolite that belongs to the class of bioactive lipid mediators. It is also known as C18:1 ceramide-1-phosphate (d18:1/18:1 (9Z)). This compound plays a crucial role in various cellular processes, including cell survival, growth, and death. It is involved in regulating inflammatory responses and phagocytosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oleoyl-ceramide-1-phosphate (ammonium salt) typically involves the reaction of ceramide with oleic acid and subsequent phosphorylation. The reaction conditions often include the use of organic solvents such as chloroform and reagents like phosphorus oxychloride (POCl3) for the phosphorylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for N-oleoyl-ceramide-1-phosphate (ammonium salt) are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-oleoyl-ceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .

Scientific Research Applications

N-oleoyl-ceramide-1-phosphate (ammonium salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-oleoyl-ceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways. It regulates cell survival, growth, and death by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It also plays a role in the inflammatory response by interacting with receptors involved in immune cell activation .

Comparison with Similar Compounds

Similar Compounds

  • C16 Ceramide-1-Phosphate (d18:1/16:0)
  • C24 Ceramide-1-Phosphate (d18:1/24:0)
  • C8 Ceramide-1-Phosphate (d17:1/8:0)

Uniqueness

N-oleoyl-ceramide-1-phosphate (ammonium salt) is unique due to its specific fatty acid composition (oleic acid) and its role in regulating both cell survival and inflammatory responses. Compared to other ceramide-1-phosphate derivatives, it has distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C36H73N2O6P

Molecular Weight

660.9 g/mol

IUPAC Name

azanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C36H70NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b18-17-,31-29+;/t34-,35+;/m0./s1

InChI Key

OLFFCEGYMCQDKZ-CFRDMXQMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+]

Origin of Product

United States

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